

# CY5.5-COOH chloride chemical structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

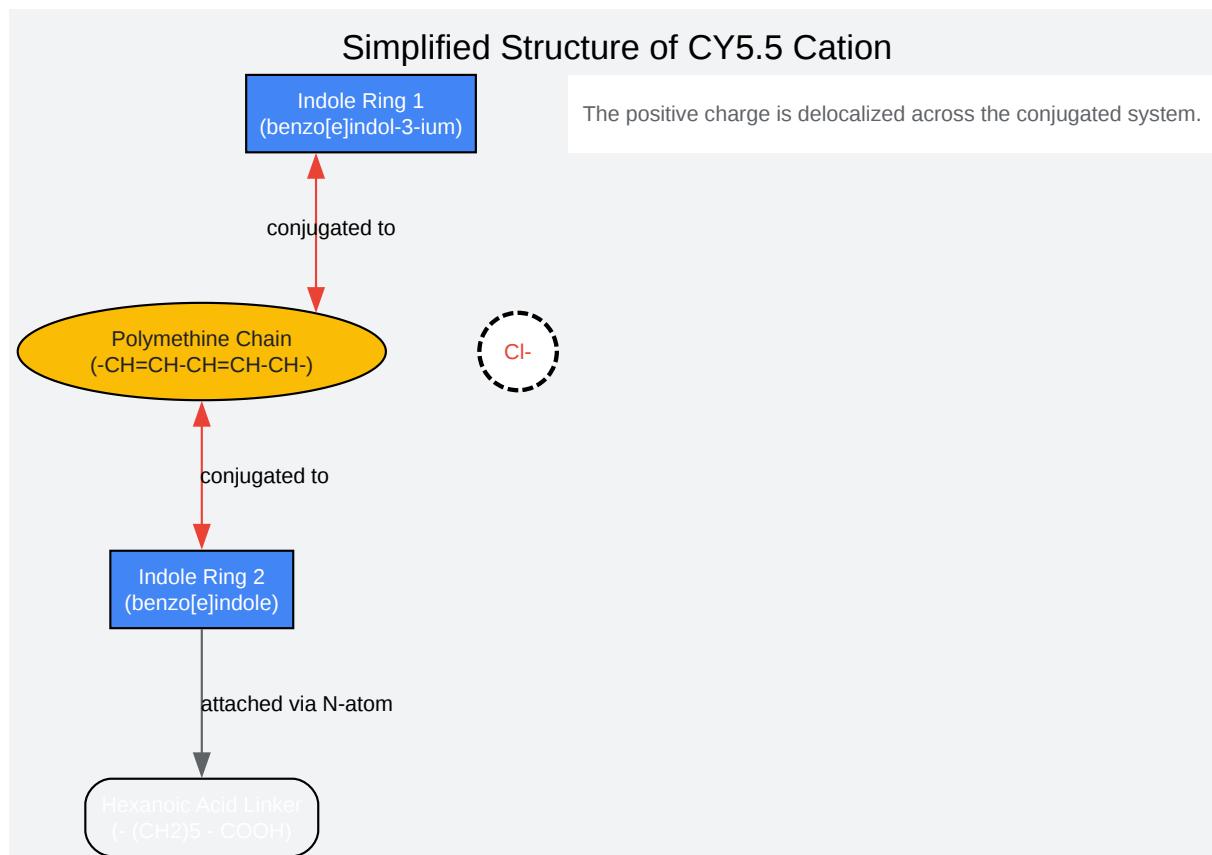
## Compound of Interest

Compound Name: CY5.5-COOH chloride

Cat. No.: B8058614

[Get Quote](#)

## An In-Depth Technical Guide to CY5.5-COOH Chloride for Advanced Research


For researchers, scientists, and drug development professionals, cyanine dyes are indispensable tools for fluorescent labeling. Among these, **CY5.5-COOH chloride**, a near-infrared (NIR) dye, offers significant advantages for bioimaging and diagnostic applications due to its excellent spectral properties and reactive carboxyl group.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application.

## Core Properties and Chemical Identity

CY5.5-COOH is a member of the cyanine dye family, characterized by two nitrogen-containing heterocyclic rings joined by a polymethine chain.<sup>[4]</sup> The terminal carboxylic acid group provides a reactive handle for covalent attachment to various biomolecules.<sup>[5][6]</sup> Its fluorescence in the NIR spectrum (approximately 675/710 nm) is particularly advantageous for in-vivo imaging, as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration.<sup>[5][7]</sup>

### Chemical Structure of CY5.5-COOH Chloride

The chemical structure of **CY5.5-COOH chloride** is formally described by its IUPAC name: 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid chloride.<sup>[8]</sup>



[Click to download full resolution via product page](#)

*Simplified schematic of the CY5.5-COOH cation.*

## Physicochemical and Spectral Properties

The utility of **CY5.5-COOH chloride** in quantitative assays and imaging is defined by its specific physicochemical and spectral characteristics. These properties are summarized below for easy reference.

| Property                              | Value                                                           | Reference(s) |
|---------------------------------------|-----------------------------------------------------------------|--------------|
| Molecular Formula                     | C <sub>40</sub> H <sub>43</sub> ClN <sub>2</sub> O <sub>2</sub> | [8][9]       |
| Molecular Weight                      | 619.2 g/mol                                                     | [8][9]       |
| Excitation Maximum (λ <sub>ex</sub> ) | ~673 - 675 nm                                                   | [5][9]       |
| Emission Maximum (λ <sub>em</sub> )   | ~707 - 710 nm                                                   | [1][2][9]    |
| Molar Extinction Coeff.               | ~209,000 M <sup>-1</sup> cm <sup>-1</sup>                       | [9]          |
| Fluorescence Quantum Yield            | ~0.2                                                            | [9]          |
| Solubility                            | Soluble in DMSO, DMF, Methanol                                  | [5][9]       |
| Storage Conditions                    | -20°C, desiccated, protected from light                         | [7][9]       |

## Experimental Protocols

A primary application of CY5.5-COOH is the fluorescent labeling of proteins, particularly antibodies, for use in immunoassays and in-vivo imaging. The carboxylic acid group is typically activated to form a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester, which then readily couples with primary amines (e.g., lysine residues) on the target protein.

### Protocol: Activation of CY5.5-COOH and Conjugation to an Antibody

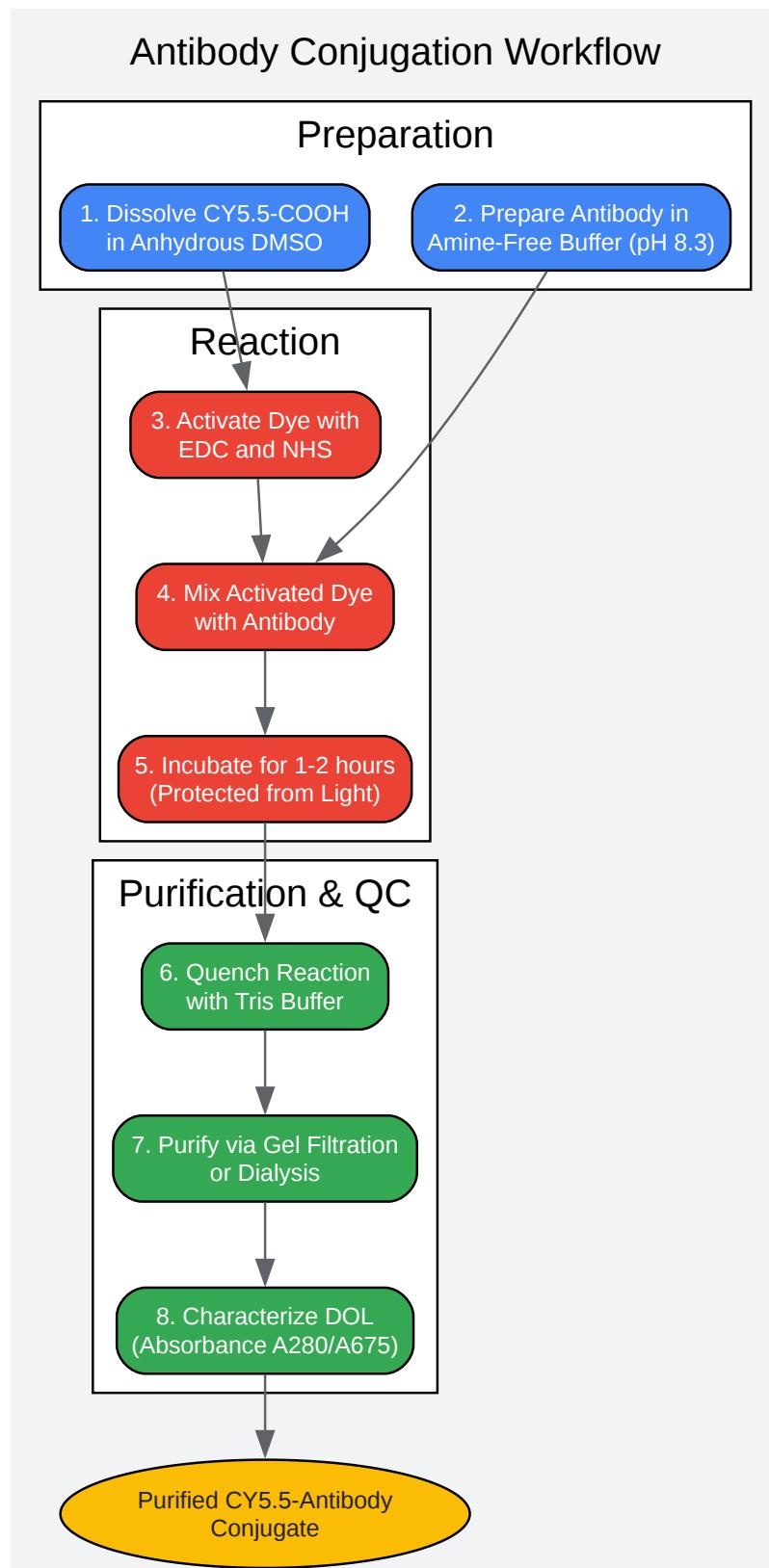
This two-stage protocol first describes the activation of the carboxylic acid and then the conjugation to a target antibody.

Materials:

- CY5.5-COOH chloride
- Anhydrous Dimethylsulfoxide (DMSO)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

- N-Hydroxysuccinimide (NHS)
- Antibody (or other protein) at 2-10 mg/mL in an amine-free buffer (e.g., PBS, HEPES, MES), pH 7.2-7.5
- Conjugation Buffer: 100 mM sodium bicarbonate or phosphate buffer, pH 8.3-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Purification column (e.g., Sephadex G-25) or dialysis equipment

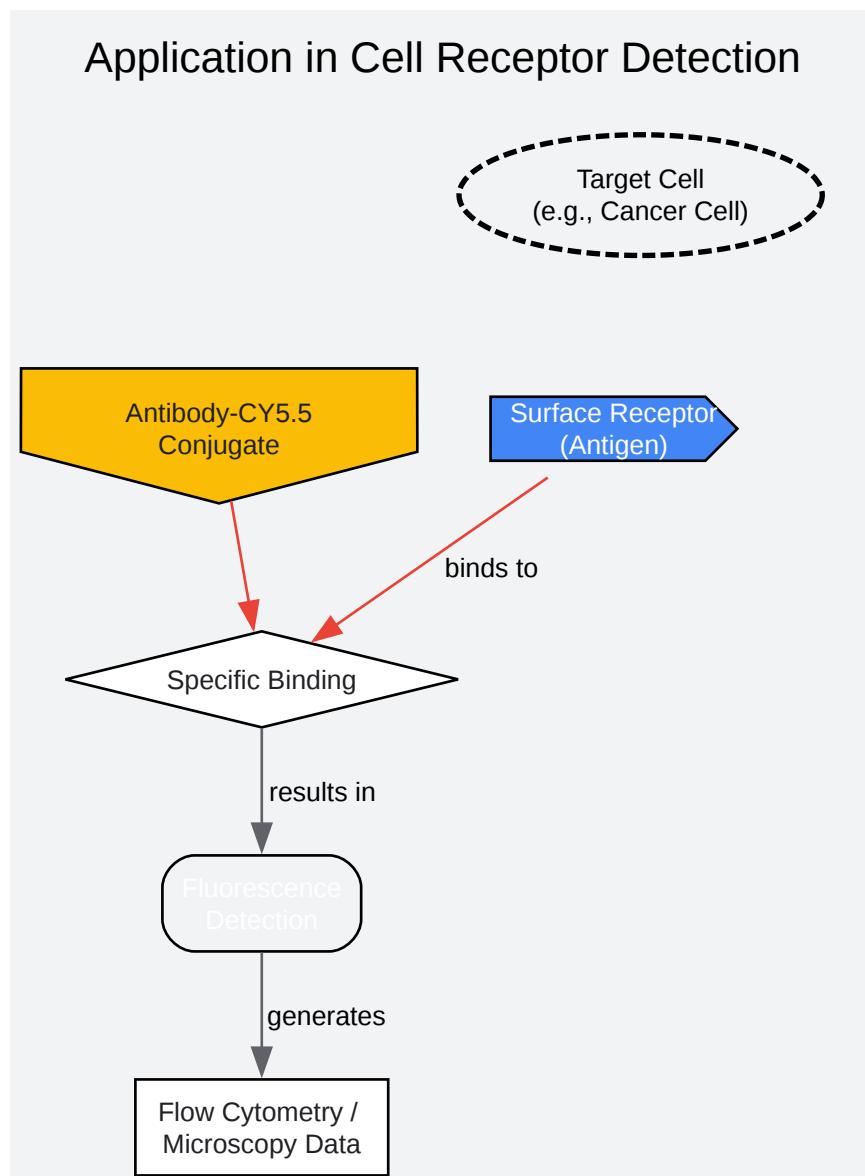
#### Stage 1: Activation of CY5.5-COOH to CY5.5-NHS Ester


- Prepare Dye Stock: Dissolve CY5.5-COOH in anhydrous DMSO to a final concentration of 10 mg/mL. This should be done immediately before use as the dye is moisture-sensitive.
- Prepare Activation Reagents: Prepare fresh 100 mM solutions of EDC and NHS in anhydrous DMSO or an appropriate buffer (e.g., MES buffer, pH 5.5-6.0).
- Activation Reaction: In a microcentrifuge tube protected from light, mix the CY5.5-COOH solution with a slight molar excess of EDC and NHS (e.g., 1.2 equivalents of each). Incubate at room temperature for 15-30 minutes to generate the CY5.5-NHS ester.

#### Stage 2: Antibody Conjugation

- Buffer Exchange: Ensure the antibody is in the appropriate Conjugation Buffer (pH 8.3-8.5). If necessary, perform a buffer exchange using a spin column or dialysis. The protein concentration should be at least 2 mg/mL for efficient labeling.
- Conjugation Reaction: Add the freshly activated CY5.5-NHS ester solution to the antibody solution. The optimal molar ratio of dye to antibody is critical and typically ranges from 3:1 to 7:1. This ratio should be optimized for each specific antibody.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.
- Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for an additional

15 minutes.


- Purification: Separate the labeled antibody from unreacted dye and byproducts using a gel filtration column (desalting column) or dialysis against an appropriate storage buffer (e.g., PBS).
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~675 nm).

[Click to download full resolution via product page](#)*Workflow for labeling antibodies with CY5.5-COOH.*

## Application in Drug Development and Research

CY5.5-labeled biomolecules are pivotal in various research and development areas. For instance, a labeled antibody can be used to track its biodistribution, target engagement, and clearance in preclinical animal models.<sup>[7]</sup> It can also be used in cell-based assays to quantify receptor expression or internalization.

The diagram below illustrates a common application where a CY5.5-labeled antibody is used to detect a specific cell surface receptor (e.g., a tumor marker) on cancer cells, which can then be quantified using techniques like flow cytometry or visualized via fluorescence microscopy.



[Click to download full resolution via product page](#)

*Signaling pathway for cell surface marker detection.*

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. drmr.com [drmr.com]
- 9. abcam.com [abcam.com]
- To cite this document: BenchChem. [CY5.5-COOH chloride chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8058614#cy5-5-cooh-chloride-chemical-structure\]](https://www.benchchem.com/product/b8058614#cy5-5-cooh-chloride-chemical-structure)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)